1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride

Description

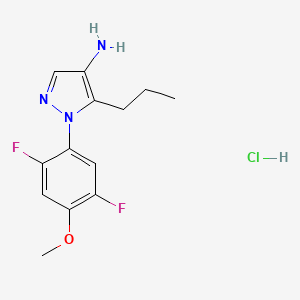

1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-based small molecule characterized by a 5-aminopyrazole core substituted with a 2,5-difluoro-4-methoxyphenyl group at the N1 position and a propyl chain at the C5 position. The hydrochloride salt enhances its aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability .

Propriétés

IUPAC Name |

1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3O.ClH/c1-3-4-11-10(16)7-17-18(11)12-5-9(15)13(19-2)6-8(12)14;/h5-7H,3-4,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUCMOWKSNZIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC(=C(C=C2F)OC)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. The compound features a unique structure characterized by a difluoromethoxyphenyl moiety and a propyl chain, which contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, including its mechanisms of action and therapeutic applications.

The molecular formula of this compound is C13H15F2N3O with a molecular weight of 303.74 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and solubility, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F2N3O |

| Molecular Weight | 303.74 g/mol |

| Structural Features | Pyrazole ring, difluoro and methoxy substituents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoromethoxy and propyl groups modulate the compound's binding affinity to enzymes and receptors, influencing several biological pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin, showing a synergistic effect that enhances therapeutic efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. Compounds similar to this compound have shown activity against various bacterial strains:

- A series of pyrazole derivatives were tested against E. coli, S. aureus, and Pseudomonas aeruginosa, with some compounds exhibiting notable antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been documented in several studies. For example:

- Compounds derived from the pyrazole scaffold demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in treating inflammatory conditions .

Case Studies

Several case studies illustrate the effectiveness of this compound in various therapeutic contexts:

- Breast Cancer Treatment : In vitro studies showed that this compound could reduce cell viability in resistant breast cancer cell lines, indicating potential as a novel therapeutic agent.

- Antimicrobial Applications : Laboratory tests indicated that this derivative could serve as an effective treatment against multi-drug resistant bacterial strains, highlighting its role in addressing antibiotic resistance.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H16ClF2N3O

- Molecular Weight : 303.74 g/mol

- IUPAC Name : 1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazol-4-amine hydrochloride

- Appearance : Powder

- Storage Temperature : Room temperature

Biological Activities

Research indicates that this compound exhibits a range of biological activities, attributed primarily to its pyrazole core. These include:

- Antibacterial and Antifungal Properties : Effective against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Inhibits cyclooxygenase enzymes involved in inflammatory processes, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Shows promise in inhibiting tumor growth through mechanisms such as apoptosis induction.

- Neuroprotective Effects : Some studies suggest protective effects on neuronal cells, indicating potential applications in neurodegenerative disease treatments.

Medicinal Chemistry Applications

The compound is being explored as a lead molecule for drug development targeting:

- Inflammatory Diseases : Its anti-inflammatory properties make it suitable for designing new therapeutic agents.

- Cancer Treatment : Ongoing research focuses on its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. The results indicated a dose-dependent response with IC50 values comparable to existing NSAIDs.

Agricultural Chemistry Applications

The biological activity of 1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride has led to investigations into its use as:

- Pesticide or Herbicide : Its efficacy against pests and pathogens makes it a candidate for agricultural applications.

Material Science Applications

In material science, this compound is being studied for incorporation into:

- Polymers and Coatings : Its unique chemical properties can enhance the performance characteristics of materials used in various industrial applications.

Comparaison Avec Des Composés Similaires

Core Pyrazole Modifications

The 5-aminopyrazole moiety is a pharmacophoric feature shared with compounds like 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile () and 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (). Key differences lie in substituent effects:

- Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s 2,5-difluoro-4-methoxyphenyl group combines electron-withdrawing fluorine atoms with an electron-donating methoxy group. This contrasts with fipronil (), which uses trifluoromethyl and sulfinyl groups for enhanced electrophilicity, and ethiprole (), which employs ethylsulfinyl substituents.

- The methoxy group may improve metabolic stability compared to halogens by reducing oxidative degradation .

Pharmacological Activity

Pyrazole derivatives exhibit diverse biological activities depending on substitution patterns:

- Antimicrobial and Receptor Antagonism: The 5-aminopyrazole core in N1-diaryl derivatives () shows adenosine A1 receptor antagonism and antimicrobial properties. The target compound’s fluorine atoms may enhance binding affinity to hydrophobic receptor pockets, while the methoxy group could facilitate hydrogen bonding . Fipronil (), a phenylpyrazole insecticide, demonstrates how trifluoromethyl groups confer non-competitive GABA receptor antagonism. The target compound’s difluoro substitution might offer selective receptor modulation with reduced toxicity .

Physicochemical Properties

Méthodes De Préparation

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

This traditional route involves the condensation of hydrazines with 1,3-dicarbonyl compounds, leading to the formation of the pyrazole ring. For the compound of interest, the synthesis likely begins with a suitably substituted 1,3-dicarbonyl precursor bearing the 2,5-difluoro-4-methoxyphenyl moiety.

- Starting Material: A 1,3-dicarbonyl derivative functionalized with 2,5-difluoro-4-methoxyphenyl groups.

- Reaction Conditions: Reflux in ethanol or other polar solvents, often with acid or base catalysis.

Ohtsuka et al. (2020) demonstrated the condensation of phenyl hydrazine with trifluoromethyl-substituted diketones to produce pyrazoles efficiently under refluxing ethanol, with yields around 63%.

Girish et al. (2020) utilized nano-ZnO catalysis to facilitate the condensation of ethyl acetoacetate with hydrazines, achieving yields up to 95%, indicating the importance of catalytic systems in optimizing synthesis.

Modification of the Pyrazole Core with Fluorinated Aromatic Precursors

The incorporation of the 2,5-difluoro-4-methoxyphenyl group can be achieved via nucleophilic aromatic substitution or through coupling reactions involving halogenated aromatic compounds.

Synthesis of 2,5-difluoro-4-methoxyphenyl derivatives via electrophilic substitution or nucleophilic aromatic substitution on suitable intermediates, followed by cyclization with hydrazines.

The process may involve the use of aromatic halides or activated aromatic compounds, such as 2,5-difluoro-4-methoxyphenyl halides, which undergo nucleophilic attack by hydrazine derivatives.

Use of Halogenating and Coupling Reagents

Specific Synthetic Route for the Target Compound

Based on the collected data, a plausible synthetic pathway for 1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride involves:

Step 1: Synthesis of 2,5-difluoro-4-methoxyphenyl hydrazine or analogous hydrazine derivative, possibly via nucleophilic substitution on a halogenated aromatic precursor.

Step 2: Preparation of a suitable 1,3-dicarbonyl compound bearing the propyl substituent at the appropriate position, such as 3-oxobutanoic acid derivatives.

Step 3: Cyclocondensation of the hydrazine with the 1,3-dicarbonyl compound under reflux in ethanol or acetic acid, catalyzed by acids or bases, to form the pyrazole ring.

Step 4: Functionalization of the pyrazole ring at the 4-position with an amino group, possibly via nucleophilic substitution or reduction of a precursor.

Step 5: Quaternization or salt formation with hydrochloric acid to obtain the hydrochloride salt.

Data Table Summarizing Preparation Conditions

| Step | Starting Material | Reagents / Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2,5-difluoro-4-methoxyphenyl halide | Nucleophilic hydrazine | Acetone / DMF | Room temp. to reflux | 12-24 h | 70-85 | Fluorination regioselectivity critical |

| 2 | Propyl-substituted 1,3-dicarbonyl | Ethyl acetoacetate | Ethanol | Reflux | 4-6 h | 80-95 | Catalyzed by nano-ZnO or acids |

| 3 | Hydrazine derivative + 1,3-dicarbonyl | Acid/base catalyst | Ethanol | Reflux | 8-12 h | 60-85 | Cyclization to pyrazole |

| 4 | Pyrazole core | Nucleophilic amination reagents | Ethanol / DMF | Reflux | 4-8 h | 65-80 | Amination at 4-position |

| 5 | Final pyrazole | Hydrochloric acid | Water | Room temp. | 1-2 h | Quantitative | Salt formation |

Research Findings and Notes

Catalysis: Nano-ZnO and other metal oxides significantly enhance yields and reduce reaction times in cyclocondensation reactions.

Regioselectivity: The position of fluorination on the aromatic ring influences subsequent coupling and cyclization steps, requiring regioselective fluorination strategies.

Green Chemistry: Use of less polluting solvents and catalytic systems aligns with green chemistry principles, as demonstrated in recent studies.

Yield Optimization: Reaction parameters such as temperature, solvent, catalyst amount, and reaction time are critical for maximizing yields, with some procedures achieving yields above 90%.

Q & A

What are the standard synthetic routes for preparing 1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride, and how can reaction yields be optimized?

Level: Basic

Methodological Answer:

The compound can be synthesized via multi-step protocols involving cyclization of substituted hydrazides or pyrazole intermediates. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C is a common method for pyrazole ring formation . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMSO for polar intermediates), and reaction time. Characterization via IR, NMR, and mass spectrometry ensures intermediate purity. Yield improvements may involve reflux conditions or catalytic additives (e.g., triethylamine for acid scavenging) .

How can structural ambiguities in this compound be resolved using combined crystallographic and spectroscopic techniques?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-2018) provides definitive bond-length and angle data for the pyrazole core and substituents . For non-crystalline samples, complementary techniques like ¹⁹F NMR and IR spectroscopy resolve electronic effects of fluorine and methoxy groups. Discrepancies in torsion angles or hydrogen bonding can be addressed via Hirshfeld surface analysis using CrystalExplorer .

How should researchers handle contradictions in crystallographic data, such as anisotropic displacement parameters?

Level: Advanced

Methodological Answer:

Anomalies in anisotropic displacement ellipsoids (e.g., thermal motion mismatches) require rigorous refinement in SHELXL using restraints (ISOR, DELU) and validation tools like ADDSYM . For twinned crystals, twin-law matrices in SHELXL or TWINABS should be applied. Cross-validation with spectroscopic data (e.g., Raman for molecular vibrations) ensures structural consistency .

What computational methods are recommended for predicting reaction pathways involving halogenated pyrazole intermediates?

Level: Advanced

Methodological Answer:

Quantum chemical reaction path searches (e.g., via Gaussian or ORCA) combined with machine learning (ICReDD’s workflow) can predict intermediates and transition states for fluorine/methoxy substitutions . Density Functional Theory (DFT) optimizes geometries, while solvent effects are modeled using COSMO-RS. Experimental validation via HPLC-MS monitors reaction progress .

How do solvent polarity and substituent effects influence the photophysical properties of this compound?

Level: Basic

Methodological Answer:

Emission spectra (e.g., λmax ~356 nm in DMSO) are solvent-dependent due to intramolecular charge transfer (ICT) between the electron-withdrawing fluorine and electron-donating methoxy groups. Solvatochromic shifts are quantified using the Kamlet-Taft equation. Time-resolved fluorescence spectroscopy (TRFS) measures excited-state lifetimes in varying solvents .

What statistical experimental design (DoE) approaches are effective for optimizing heterocyclic synthesis conditions?

Level: Basic

Methodological Answer:

Central Composite Design (CCD) or Box-Behnken models minimize trial-and-error by correlating variables (temperature, catalyst loading, solvent ratio) with yield/purity . Response Surface Methodology (RSM) identifies optimal conditions (e.g., POCl₃ volume, reaction time). ANOVA validates model significance, reducing experimental runs by 30–50% .

How can structural analogs of this compound be designed to enhance pharmacological activity?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) studies focus on substituent modifications:

- Propyl chain elongation : Increases lipophilicity (logP) for membrane penetration.

- Fluorine/methoxy positional isomerism : Alters steric and electronic profiles for target binding.

Bioassays (e.g., antimicrobial screening via microdilution) quantify activity changes. Molecular docking (AutoDock Vina) predicts interactions with biological targets .

What role do transition metals play in catalyzing reactions involving pyrazole derivatives?

Level: Advanced

Methodological Answer:

Copper(II) phosphonates or manganese complexes (e.g., Mn(H₃L₁)₂) catalyze cyclization or coupling reactions. Mechanistic studies via Electron Paramagnetic Resonance (EPR) or X-ray Absorption Spectroscopy (XAS) identify active metal centers. Ligand design (e.g., tert-butylphosphonic acid) enhances catalytic efficiency .

How can anisotropic displacement parameters be refined in low-quality crystallographic data?

Level: Advanced

Methodological Answer:

In SHELXL, apply ISOR restraints to suppress over-parameterization and use RIGU to fix rigid groups. For poor data (Rint > 0.1), merge equivalents with SORTAV and apply TWINABS for scaling. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

What strategies improve the antimicrobial SAR of pyrazole-4-amine derivatives?

Level: Advanced

Methodological Answer:

- Heterocyclic fusion : Attach oxadiazole or thiazole rings to enhance π-π stacking with bacterial enzymes.

- Substituent halogenation : Fluorine/chlorine atoms increase electronegativity for hydrogen bonding.

Microplate assays (e.g., MIC determination against S. aureus) validate efficacy, while logD calculations (ACD/Labs) optimize bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.